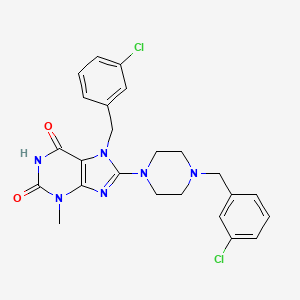

![molecular formula C15H12FN3O3S2 B2704743 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide CAS No. 886952-83-6](/img/structure/B2704743.png)

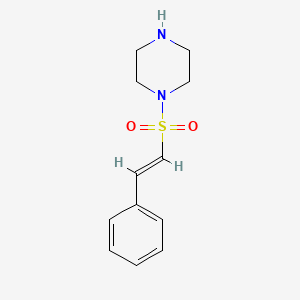

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide” is a chemical compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . This class of compounds has been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Molecular Structure Analysis

The molecular formula of this compound is C13H11FN4O4S2, and it has a molecular weight of 370.37. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a type of thiadiazine structure . Thiadiazine structures can exist in various tautomeric forms and can give rise to benzo derivatives .Scientific Research Applications

- Research has highlighted the antimicrobial potential of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds exhibit inhibitory effects against various pathogens, including bacteria, fungi, and viruses. Their unique chemical structure contributes to this activity, making them promising candidates for novel antimicrobial agents .

- The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has demonstrated antiviral properties. Researchers have investigated its effectiveness against viral infections, including influenza and herpes viruses. The compound’s specific substitutions play a crucial role in enhancing its antiviral activity .

- Some derivatives of this scaffold have been evaluated as potential antihypertensive agents. Their impact on blood pressure regulation and vascular smooth muscle tissue warrants further exploration .

- Studies suggest that certain 1,2,4-benzothiadiazine-1,1-dioxides may have antidiabetic effects. These compounds could modulate glucose metabolism or insulin signaling pathways .

- Researchers have investigated the anticancer properties of these compounds. Their ability to inhibit cancer cell growth and proliferation makes them intriguing candidates for further study .

- Specific 4H-1,2,4-benzothiadiazine-1,1-dioxides have been evaluated as KATP channel activators. These channels play a role in insulin secretion and vascular function .

- The AMPA receptor is involved in excitatory neurotransmission. Some derivatives of this scaffold have shown modulation of AMPA receptor activity, which could have implications for neurological disorders .

Antimicrobial Activity

Antiviral Properties

Antihypertensive Effects

Antidiabetic Potential

Anticancer Activity

KATP Channel Activation

AMPA Receptor Modulation

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities and the development of synthesis methods for this and related compounds . The advent of computerized molecular graphics could also boost the study of structural-activity relationships .

Mechanism of Action

Target of Action

The primary targets of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide are KATP channels and AMPA receptors . These targets play a crucial role in regulating insulin release and neuronal signaling, respectively .

Mode of Action

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide: interacts with its targets by binding to specific sites on the KATP channels and AMPA receptors . This interaction leads to the activation of KATP channels and modulation of AMPA receptors, resulting in changes in insulin release and neuronal signaling .

Biochemical Pathways

The action of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide affects the insulin signaling pathway and the glutamatergic signaling pathway . The activation of KATP channels inhibits insulin release, affecting glucose metabolism . The modulation of AMPA receptors influences neuronal signaling, impacting cognitive functions .

Result of Action

The molecular and cellular effects of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide ’s action include decreased insulin release and altered neuronal signaling . These effects can lead to changes in glucose metabolism and cognitive functions .

properties

IUPAC Name |

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S2/c16-10-6-7-12-13(8-10)24(21,22)19-15(18-12)23-9-14(20)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACLCXSRVKWDND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2704660.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2704668.png)

![2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2704673.png)

![4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2704679.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2704680.png)